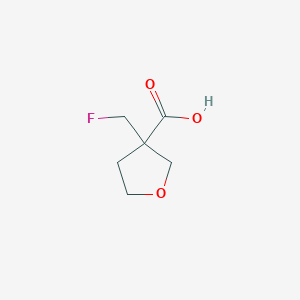
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C6H9FO3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a fluoromethyl group and a carboxylic acid group makes this compound unique and valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules. The carboxylic acid group allows for interactions with enzymes and other proteins, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran-3-carboxylic acid: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
2-Fluorotetrahydrofuran: Similar structure but with the fluorine atom in a different position, leading to distinct chemical behavior.
3-Methyl-tetrahydrofuran-3-carboxylic acid: Contains a methyl group instead of a fluoromethyl group, affecting its reactivity and applications.
Uniqueness
3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid is unique due to the presence of both a fluoromethyl group and a carboxylic acid group. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H9FO3 |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
3-(fluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c7-3-6(5(8)9)1-2-10-4-6/h1-4H2,(H,8,9) |
Clave InChI |
SYYYEECLUUASCV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



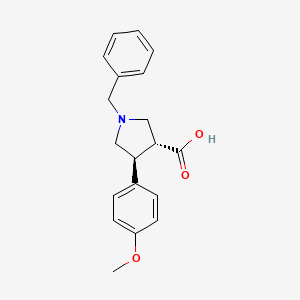
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)

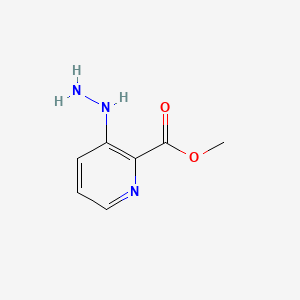

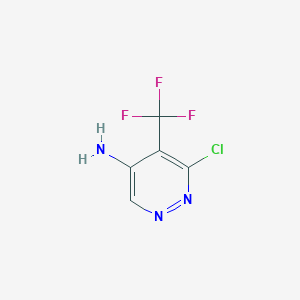

![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)
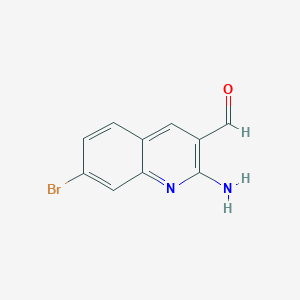

![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)
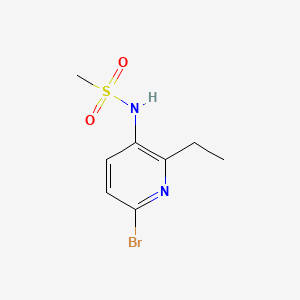
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
